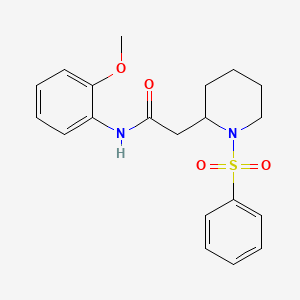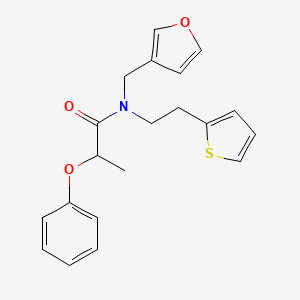![molecular formula C20H27N3O4S B2794646 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide CAS No. 1009666-71-0](/img/structure/B2794646.png)
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a chemical compound with the formula C14H17N3O2S2 . It is an aromatic amide and a thiophene . The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . The SMILES representation is CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CS3 . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .Aplicaciones Científicas De Investigación
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, share a functional relationship with the queried compound through their presence in various consumer products and their environmental impact. Research indicates that despite wastewater treatments, parabens persist in low concentrations in effluents, surfacing concerns over their biodegradability and ubiquity in aquatic environments. The study by Haman, Dauchy, Rosin, and Munoz (2015) provides insight into the environmental behavior of such compounds, highlighting the need for further exploration of their stability and potential for forming chlorinated by-products in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), in various industrial and commercial products to prevent oxidative degradation. These compounds, structurally related to the queried chemical through their antioxidant function, have been detected in different environmental matrices and human tissues, raising concerns over their potential toxicological effects. The review emphasizes the importance of understanding the environmental occurrence, human exposure, and toxicity of SPAs to mitigate their impact (Liu & Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
The methodologies for assessing antioxidant activity are crucial for understanding the potential therapeutic applications of compounds like the queried chemical. Munteanu and Apetrei (2021) review various tests used to determine antioxidant activity, providing a comprehensive analysis of their applicability, advantages, and disadvantages. This research is pivotal for the development and evaluation of new compounds with antioxidant properties, contributing to the advancement of pharmaceutical and food engineering fields (Munteanu & Apetrei, 2021).
Therapeutic Applications of Pyrazolines
The therapeutic potential of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, has been extensively studied. Shaaban, Mayhoub, and Farag (2012) highlight the pharmacological effects of various pyrazoline derivatives, underscoring their significance in medicinal chemistry and drug development. This review showcases the broad therapeutic applications of pyrazolines, reflecting the potential relevance of structurally similar compounds (Shaaban, Mayhoub, & Farag, 2012).
Propiedades
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-6-26-16-9-8-13(10-17(16)27-7-2)19(24)21-18-14-11-28(25)12-15(14)22-23(18)20(3,4)5/h8-10H,6-7,11-12H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBKSWABHQPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

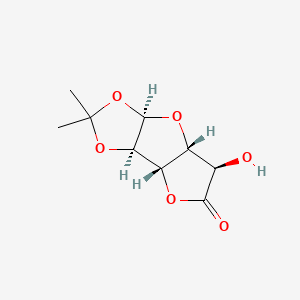
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)
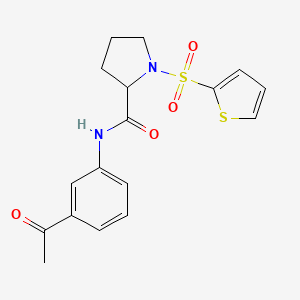
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)
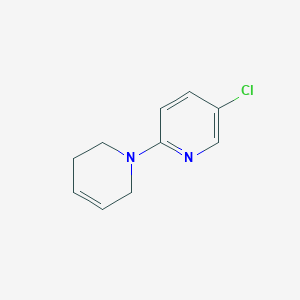
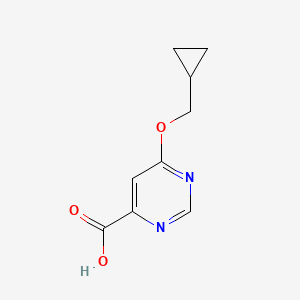
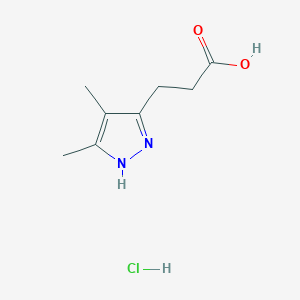

![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)

